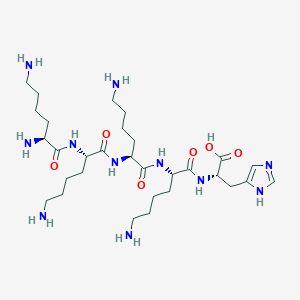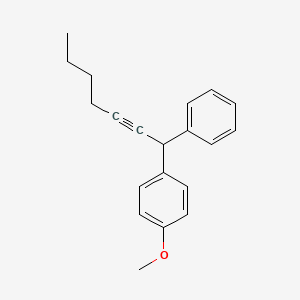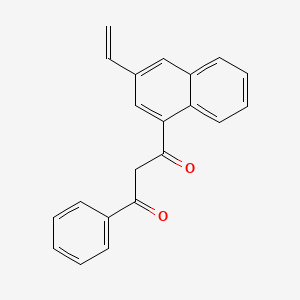
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 4, and a fluoro substituent at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry at the chiral centers. The reaction conditions often include the use of chiral catalysts and reagents to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary alcohols.
科学研究应用
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The hydroxyl groups and the fluoro substituent play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S,4R)-4-chloro-2,3-dihydroxyoctadecanoate: Similar structure but with a chloro substituent instead of a fluoro group.
Ethyl (2S,3S,4R)-4-bromo-2,3-dihydroxyoctadecanoate: Contains a bromo substituent, which can affect its reactivity and applications.
Ethyl (2S,3S,4R)-4-iodo-2,3-dihydroxyoctadecanoate:
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoro substituent, which can significantly influence its chemical behavior and interactions.
属性
CAS 编号 |
916843-65-7 |
|---|---|
分子式 |
C20H39FO4 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate |
InChI |
InChI=1S/C20H39FO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(22)19(23)20(24)25-4-2/h17-19,22-23H,3-16H2,1-2H3/t17-,18-,19+/m1/s1 |
InChI 键 |
IRSZECQABLZMIS-QRVBRYPASA-N |
手性 SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](C(=O)OCC)O)O)F |
规范 SMILES |
CCCCCCCCCCCCCCC(C(C(C(=O)OCC)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)
![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)


![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)

![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)

